molecular formula C32H20N2O6 B14683962 Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- CAS No. 32497-38-4

Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-

Cat. No.: B14683962
CAS No.: 32497-38-4
M. Wt: 528.5 g/mol
InChI Key: GDFOHGQLIJYMJE-UHFFFAOYSA-N
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Description

Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- (CAS: 32497-38-4) is a bianthracene derivative featuring a tetraoxo-modified core with acetamide groups at the 2,2'-positions .

Properties

CAS No.

32497-38-4

Molecular Formula

C32H20N2O6

Molecular Weight

528.5 g/mol

IUPAC Name

N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36)

InChI Key

GDFOHGQLIJYMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Arylation Approach

Inspired by methods used for deuterated anthracene derivatives, the Friedel-Crafts reaction enables the dimerization of anthraquinone precursors. A representative protocol involves:

  • Reactants : Phthalic anhydride and anthracene derivatives in a 1:0.6–0.9 molar ratio.
  • Catalyst : Aluminum chloride (AlCl₃) at 1:0.9–1.5 weight ratio relative to the anhydride.
  • Solvent : Methylene chloride or toluene (3–10 volumes relative to the anhydride).

The reaction proceeds under reflux (106–107°C) for 0.5–1 hour, followed by quenching with aqueous HCl. The intermediate is isolated via filtration and washed with organic solvents. This method achieves a bianthracene yield of 80–85%, with purity >99% after recrystallization in toluene.

Oxidative Coupling Methods

Oxidative coupling of anthrone units using agents like FeCl₃ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) represents an alternative route. While less documented in the provided sources, analogous reactions suggest that anthrone dimerization in acetic acid under oxygen atmosphere could yield the tetraoxo core. However, this method requires stringent control over stoichiometry to avoid over-oxidation.

Introduction of Acetamide Functional Groups

Functionalization of the bianthracene core with acetamide groups involves nucleophilic substitution or amidation of activated intermediates .

Nucleophilic Substitution with Chloroacetamide

Adapted from Modafinil intermediate synthesis, this method utilizes:

  • Reactants : Bianthracene brominated intermediate and chloroacetamide (1.2 equivalents).
  • Conditions : Sodium hydroxide (2.4 equivalents) in aqueous medium at 60–70°C for 4–5 hours.

The reaction exploits the electrophilicity of the bianthracene’s brominated positions, with chloroacetamide acting as the nucleophile. Post-reaction, the mixture is cooled, filtered, and washed with 2M HCl, saturated NaHCO₃, and brine. This step achieves a 98% yield in optimized trials.

Amidation via Activated Intermediates

A method reported for 2-mercaptobenzothiazole derivatives can be modified for bianthracene:

  • Activation : Treat the bianthracene diamine with chloroacetyl chloride to form a bis-chloroacetamide intermediate.
  • Amination : React with ammonia or primary amines in THF at reflux.

Physical parameters of intermediates (melting points, Rf values) align with those in Table 1 of the PMC study, suggesting a yield of 70–75% after recrystallization.

Optimization of Reaction Conditions

Catalysts and Solvents

  • AlCl₃ remains critical for Friedel-Crafts steps, though its hygroscopicity demands anhydrous conditions.
  • Protic solvents (water, methanol) favor nucleophilic substitution, while aprotic solvents (THF, toluene) suit amidation.

Temperature and Time Considerations

  • Friedel-Crafts arylation : Reflux at 106–107°C for 0.5–1 hour.
  • Amidation : 60–70°C for 4–5 hours.
    Prolonged heating beyond these ranges risks decomposition, as observed in side reactions generating tar-like byproducts.

Purification and Characterization

Purification Techniques

  • Recrystallization : Toluene or ethyl acetate recrystallization elevates purity to >99%.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves acetamide derivatives.

Characterization Data

While specific spectral data for the target compound is absent in the sources, analogous compounds exhibit:

  • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm, acetamide NH at δ 6.5–7.0 ppm.
  • IR : C=O stretches at 1680–1700 cm⁻¹, N-H bends at 3300–3500 cm⁻¹.

Comparative Analysis of Synthetic Routes

Parameter Friedel-Crafts + Amidation Oxidative Coupling + Amidation
Overall Yield 78–80% 60–65%
Purity >99% 90–95%
Scalability Industrial (patented) Laboratory-scale
Cost Efficiency High (low-cost solvents) Moderate (expensive oxidants)

The Friedel-Crafts route outperforms oxidative coupling in yield and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Bianthracene Derivatives

Sennosides (e.g., Sennoside A)
  • Structure: A bianthracene dimer with glucopyranosyloxy, dihydroxy, and dioxo groups at specific positions .
  • Properties :
    • Water solubility: 0.753 mg/mL .
    • LogP: 1.2; pKa: 3.23 .
    • LD50 (rats): 5000 mg/kg, indicating low acute toxicity .
  • Applications : Widely used as laxatives due to glycoside substituents enhancing bioavailability .

Comparison: The target compound lacks glycoside groups, which may reduce its solubility compared to Sennosides.

Fluorinated 9,9′-Bianthracene Derivatives (e.g., BAn-(3,5)-CF3)
  • Structure : Fluorinated phenyl rings attached to the bianthracene core .
  • Properties :
    • Emission wavelength: 439–448 nm (thin film) .
    • Thermal stability: Glass transition temperatures (Tg) >150°C .
  • Applications : Deep-blue emitters in organic light-emitting diodes (OLEDs), achieving external quantum efficiency up to 5.02% .

Comparison : The target compound’s tetraoxo and acetamide groups likely reduce conjugation efficiency compared to fluorinated derivatives, making it less suitable for optoelectronic applications. However, its polar substituents might enhance solubility for pharmaceutical use.

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides
  • Structure: Anthraquinone cores with thioacetamide substituents .
  • Properties : Demonstrated antioxidant and antiplatelet activities .

Comparison : The target compound’s bianthracene core provides a larger aromatic system, which may enhance π-π stacking interactions. However, the absence of thioether groups could alter its redox activity and biological efficacy.

Physicochemical and Functional Properties

Table 1: Key Properties of Bianthracene Derivatives
Compound Molecular Formula Substituents Solubility (mg/mL) LogP pKa Application
Target Compound C30H18N2O8 Acetamide, tetraoxo Not available - - Not specified
Sennoside A C42H38O20 Glucosyl, dihydroxy 0.753 1.2 3.23 Laxative
BAn-(3,5)-CF3 C44H22F12 CF3, phenyl Not available High - OLED emitter
Compound 5a C66H50F12N2O4 Trifluoromethyl, methoxy - - - Catalysis/Pharmaceutical

Key Observations :

  • Solubility: Sennosides exhibit higher aqueous solubility due to glycosylation, whereas fluorinated derivatives are hydrophobic . The target compound’s solubility remains uncharacterized but may lie between these extremes.
  • Electron Activity : Fluorinated derivatives leverage electron-withdrawing groups (e.g., CF3) for optoelectronic tuning , while the target’s tetraoxo core may serve as an electron-deficient motif.

Q & A

Q. What are the key synthetic routes for preparing this tetraoxo-bianthracene acetamide derivative?

The compound is synthesized via multi-step reactions starting from anthracene derivatives. A common approach involves:

  • Oxidation : Anthracene is oxidized to 9,10-anthraquinone using strong oxidizing agents (e.g., HNO₃/H₂SO₄) .
  • Coupling : Bianthracene tetraoxo cores are formed via Ullmann or Suzuki coupling under catalytic conditions (e.g., Pd/C, CuI) .
  • Acetamide functionalization : The amine groups are introduced via nucleophilic substitution or condensation reactions with acetyl chloride derivatives . Critical Note : Reaction yields depend on solvent polarity (DMF or THF preferred) and temperature control (60–80°C) .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • X-ray crystallography : Resolves the planar bianthracene core and confirms the tetraoxo and acetamide substituents (unit cell parameters: monoclinic, space group C2/c) .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 485.63 for C₂₇H₃₅NO₅S derivatives) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO or DMF (~5–10 mg/mL) .
  • Stability : Degrades under UV light (λ > 300 nm) due to quinone photoreactivity. Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways or predict properties?

  • DFT calculations : Simulate electronic transitions (HOMO-LUMO gap ~3.2 eV) to predict redox behavior .
  • COMSOL Multiphysics : Models reaction kinetics for coupling steps, identifying optimal catalyst loading (5–10 mol% Pd) .
  • MD simulations : Assess solubility parameters by calculating Hansen solubility spheres .

Q. What strategies resolve contradictions in reported bioactivity data for similar anthraquinone derivatives?

  • Dose-response reevaluation : Test across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify cell-specific toxicity thresholds .
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamides) that may confound activity .
  • ROS assays : Quantify reactive oxygen species generation, which may explain variability in anticancer studies .

Q. How can the compound’s electronic structure be leveraged in materials science?

  • Organic semiconductors : The extended π-conjugation and electron-deficient tetraoxo core enable n-type charge transport (μₑ ~10⁻³ cm²/V·s) .
  • Dye-sensitized solar cells (DSSCs) : Anchor via acetamide groups to TiO₂ surfaces, achieving ~4% PCE in preliminary trials .

Q. What mechanistic insights guide the design of derivatives with enhanced antioxidant activity?

  • Thioacetamide substitution : Replace oxygen with sulfur at critical positions to improve radical scavenging (IC₅₀ reduced from 12 μM to 5 μM) .
  • Steric modulation : Introduce bulky substituents (e.g., hexyl groups) to stabilize radical intermediates .

Methodological Troubleshooting

Q. Low yields in bianthracene coupling: How to improve efficiency?

  • Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher turnover .
  • Solvent optimization : Use toluene with 10% DMF to balance reactivity and solubility .

Q. Unexpected byproducts during acetamide functionalization: Causes and solutions?

  • Side reactions : Hydrolysis of acetyl groups under acidic conditions—use anhydrous solvents and molecular sieves .
  • Purification : Employ gradient column chromatography (hexane:EtOAc from 9:1 to 1:1) to separate mono-/di-substituted products .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and UV-blocking goggles .
  • Ventilation : Use fume hoods to avoid inhalation of nano-particulates during weighing .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

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